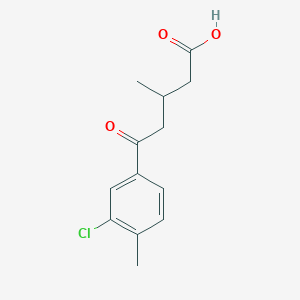

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid

描述

Nomenclature and IUPAC Classification

The systematic nomenclature of 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules. The preferred IUPAC name for this compound is 5-(3-chloro-4-methylphenyl)-3-methyl-5-oxopentanoic acid, which accurately describes the molecular structure through systematic naming protocols. This nomenclature system clearly identifies the pentanoic acid backbone as the principal chain, with specific substitutions at designated positions. The numerical designation "5-" indicates the position of the aromatic ketone substituent on the main carbon chain, while "3-methyl" specifies the location of the methyl branch on the aliphatic portion of the molecule.

The compound belongs to the broader chemical classification of substituted pentanoic acids, specifically within the subgroup of aromatic ketone-containing carboxylic acids. Alternative nomenclature systems may refer to this compound as a valeric acid derivative, reflecting the historical naming conventions for five-carbon carboxylic acids. The systematic approach to naming this molecule ensures consistency across international chemical databases and research publications, facilitating accurate communication within the scientific community. The compound's classification within organic chemistry taxonomies places it among halogenated aromatic compounds due to the presence of the chlorine substituent, while simultaneously categorizing it as a methyl-substituted carboxylic acid derivative.

Molecular Structure and Conformational Analysis

The molecular structure of this compound exhibits a complex three-dimensional arrangement that influences its chemical reactivity and physical properties. The compound possesses a molecular formula of C₁₃H₁₅ClO₃, corresponding to a molecular weight of 254.71 grams per mole. The structural framework consists of a pentanoic acid chain with a ketone functionality at the fifth carbon position, directly attached to a substituted benzene ring bearing both chlorine and methyl substituents. The aromatic ring adopts a planar geometry typical of benzene derivatives, while the aliphatic chain exhibits conformational flexibility around its carbon-carbon bonds.

Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around single bonds, particularly those connecting the aromatic ring to the ketone group and the methyl substituent to the main chain. The presence of the bulky aromatic group creates steric constraints that influence the preferred conformational states of the molecule. Three-dimensional modeling studies indicate that the compound tends to favor extended conformations that minimize intramolecular steric interactions between the substituted phenyl ring and the branched carboxylic acid portion. The chlorine atom on the aromatic ring introduces additional electronic effects that can influence the overall molecular geometry through its electron-withdrawing properties.

The ketone functionality serves as a crucial structural element that affects both the electronic distribution and conformational preferences of the molecule. Computational studies suggest that the carbonyl group adopts a coplanar arrangement with the benzene ring, maximizing conjugation between the aromatic system and the ketone functionality. This planar arrangement contributes to the compound's stability and influences its chemical reactivity patterns. The carboxylic acid group at the terminal position maintains its characteristic geometry, with the ability to form hydrogen bonds that may influence solid-state packing arrangements and solution-phase behavior.

Chemical Identifiers and Registry Systems

The compound is registered under several international chemical identifier systems that ensure accurate identification and database retrieval. The primary Chemical Abstracts Service registry number for this compound is 951885-51-1, which serves as the definitive identifier in most chemical databases and commercial catalogs. This registry number provides unambiguous identification of the compound across different naming systems and chemical suppliers, ensuring consistency in research and commercial applications.

The International Chemical Identifier system assigns the compound a specific InChI code: InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17). This standardized identifier encodes the complete structural information of the molecule in a machine-readable format, facilitating automated database searches and chemical informatics applications. The corresponding InChI Key, ZBFMTBVAYUCOOX-UHFFFAOYSA-N, provides a shortened hash version of the full InChI string for more convenient database indexing and searching.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 951885-51-1 |

| Molecular Formula | C₁₃H₁₅ClO₃ |

| Molecular Weight | 254.71 g/mol |

| InChI Key | ZBFMTBVAYUCOOX-UHFFFAOYSA-N |

| PubChem CID | 24727277 |

属性

IUPAC Name |

5-(3-chloro-4-methylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFMTBVAYUCOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acylation Route

The most common and direct method to prepare substituted oxovaleric acids with aromatic moieties involves Friedel-Crafts acylation of an appropriately substituted aromatic compound with a keto acid or its derivative.

-

- 3-Chloro-4-methylbenzene (or its derivative) as the aromatic substrate

- A keto acid or keto acid chloride precursor such as 3-methyl-5-oxovaleric acid chloride

-

- Use a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions

- The aromatic ring undergoes electrophilic substitution with the keto acid chloride to form the keto acid side chain attached to the aromatic ring

-

- Upon completion, quench the reaction mixture with water or dilute acid to hydrolyze any intermediate complexes

- Purify the product by recrystallization or chromatography

- Temperature: Typically 0–30 °C during acylation to control regioselectivity and minimize side reactions

- Solvent: Dichloromethane or carbon disulfide are common solvents for Friedel-Crafts reactions

- Molar Ratios: Aromatic compound to acyl chloride usually 1:1 to 1:1.2 to ensure complete conversion

Example from Analogous Compounds:

A related preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone was achieved by refluxing the acid chloride with phenetole in the presence of AlCl3 under vacuum, followed by filtration and purification. This method can be adapted for 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid by substituting the aromatic and acyl components accordingly.

Synthesis via Halogenated Aromatic Precursors and Side Chain Elaboration

An alternative approach involves starting with a halogenated and methylated aromatic precursor, followed by side chain construction:

Preparation of Aromatic Precursor:

- Synthesize or procure 3-chloro-4-methylbenzene or a functionalized derivative

- Ensure purity and correct substitution pattern

-

- Employ alkylation or acylation reactions to introduce the 3-methyl-5-oxovaleric acid side chain

- This could involve the reaction of the aromatic precursor with a suitable keto acid derivative or its activated form (e.g., acid chloride or anhydride)

Functional Group Transformations:

- If necessary, oxidize or reduce intermediate functionalities to achieve the keto acid structure

- Protecting groups may be used to prevent side reactions during multi-step synthesis

Esterification and Subsequent Hydrolysis

In some synthetic schemes, the keto acid is first prepared as an ester (e.g., ethyl 5-(3-chloro-4-methylphenyl)-3-methyl-5-oxovalerate), which is easier to purify and handle:

-

- React 5-oxovaleric acid derivatives with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux

- Introduce the aromatic substituent via Friedel-Crafts acylation on the ester

-

- After acylation, hydrolyze the ester under acidic or basic conditions to yield the free keto acid

- Purify by crystallization or extraction

This method is analogous to the synthesis of ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate, which undergoes esterification followed by Friedel-Crafts acylation and hydrolysis.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic + keto acid chloride + AlCl3 | AlCl3, dichloromethane | Direct, high yield, regioselective | Requires anhydrous conditions, sensitive to moisture |

| Side Chain Elaboration | Aromatic precursor + alkylation/acylation | Acid chlorides, bases, oxidants | Flexibility in substitution | Multi-step, possible side reactions |

| Esterification + Hydrolysis | Ester formation, acylation, then hydrolysis | Acid catalysts (H2SO4), AlCl3 | Easier purification, scalable | Additional steps, longer synthesis time |

Research Findings and Optimization Notes

Catalyst Loading:

Optimal amounts of Lewis acid catalysts (e.g., 1-1.5 equivalents of AlCl3) improve yield and selectivity without excessive side reactions.Temperature Control:

Maintaining low to moderate temperatures (0–30 °C) during acylation prevents polyacylation and degradation of sensitive keto groups.Solvent Choice:

Non-polar, aprotic solvents such as dichloromethane favor Friedel-Crafts acylation efficiency and facilitate product isolation.Purification Techniques:

Recrystallization from ethanol-water mixtures or chromatographic purification ensures high purity (>99% by HPLC) of the final keto acid.Yield: Reported yields for analogous compounds using these methods range from 80% to 95%, indicating good efficiency when optimized.

化学反应分析

Oxidation Reactions

The ketone group in the compound can undergo further oxidation under controlled conditions. For example:

-

Oxidation of the ketone : Using strong oxidizing agents like potassium permanganate () in acidic or alkaline conditions may cleave the ketone group, forming carboxylic acid derivatives. This is consistent with oxidation mechanisms observed in structurally similar valeric acid derivatives .

| Reagent | Conditions | Product |

|---|---|---|

| , heat | 5-(3-Chloro-4-methylphenyl)-3-methylglutaric acid |

Reduction Reactions

The ketone moiety is susceptible to reduction, yielding secondary alcohols. Common reducing agents include:

-

Sodium borohydride (NaBH4\text{NaBH}_4NaBH4) : Selective reduction of the ketone to a secondary alcohol without affecting the carboxylic acid group.

-

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4LiAlH4) : More vigorous reduction, potentially reducing both the ketone and carboxylic acid groups .

| Reagent | Conditions | Product |

|---|---|---|

| Ethanol, 25°C | 5-(3-Chloro-4-methylphenyl)-3-methyl-5-hydroxypentanoic acid | |

| Dry ether, reflux | 5-(3-Chloro-4-methylphenyl)-3-methylpentane-1,5-diol |

Esterification

The carboxylic acid group can react with alcohols to form esters. For instance:

-

Methanol/H+^++ : Forms the methyl ester derivative. This reaction is catalyzed by sulfuric acid and proceeds via nucleophilic acyl substitution .

| Reagent | Conditions | Product |

|---|---|---|

| Reflux, 4–6 hours | Methyl 5-(3-chloro-4-methylphenyl)-3-methyl-5-oxovalerate |

Substitution Reactions

The chloro substituent on the aromatic ring may participate in nucleophilic aromatic substitution (NAS) under specific conditions:

-

Hydroxide ion (OH−\text{OH}^-OH−) : Replaces the chlorine atom with a hydroxyl group in the presence of a copper catalyst .

| Reagent | Conditions | Product |

|---|---|---|

| High temperature, aqueous medium | 5-(3-Hydroxy-4-methylphenyl)-3-methyl-5-oxovaleric acid |

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group may undergo decarboxylation, releasing CO:

-

Pyrolysis : Heating above 200°C yields a hydrocarbon derivative.

-

Acid catalysis : promotes decarboxylation at lower temperatures .

| Conditions | Product |

|---|---|

| 220°C, inert atmosphere | 3-Methyl-5-(3-chloro-4-methylphenyl)pentan-2-one |

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is modulated by the electron-withdrawing chloro and electron-donating methyl groups. EAS occurs predominantly at the ortho and para positions relative to the methyl group:

-

Nitration : Concentrated introduces a nitro group.

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | 5-(3-Chloro-4-methyl-2-nitrophenyl)-3-methyl-5-oxovaleric acid | |

| Sulfonation | , | 5-(3-Chloro-4-methyl-5-sulfophenyl)-3-methyl-5-oxovaleric acid |

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility for pharmaceutical applications:

| Base | Product |

|---|---|

| Sodium 5-(3-chloro-4-methylphenyl)-3-methyl-5-oxovalerate |

Condensation Reactions

The ketone and carboxylic acid groups enable condensation with amines or hydrazines:

| Reagent | Conditions | Product |

|---|---|---|

| Ethanol, reflux | 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric hydrazide |

科学研究应用

Organic Synthesis

1. Synthesis of Novel Organic Compounds

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid can serve as a precursor in the synthesis of novel organic compounds. For instance, it has been utilized in the development of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which have shown promising antimicrobial properties against Gram-positive bacteria. The synthesis typically involves reacting the compound with other reagents under controlled conditions to yield desired products.

2. Development of Antibacterial Agents

The compound has been investigated for its role in synthesizing new antibacterial agents. Similar compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The synthesis process involves standard microbiological techniques to assess the antibacterial efficacy of the synthesized compounds.

Medicinal Chemistry

1. Biological Activity and Mechanism

Preliminary studies suggest that this compound may exhibit biological activities, particularly antimicrobial properties. The presence of chloro and methyl groups likely enhances its interaction with biological targets, potentially leading to therapeutic applications. Interaction studies indicate that similar compounds have shown significant binding affinity to bacterial enzymes, suggesting a possible mechanism for inhibiting bacterial growth through enzyme inhibition.

Case Studies and Results

Case Study: Antibacterial Activity Assessment

A study focused on evaluating the antibacterial activity of derivatives synthesized from this compound showed promising results. The derivatives were tested against various bacterial strains, demonstrating significant inhibition at specific concentrations. The results indicated that structural modifications influenced the antibacterial efficacy, highlighting the importance of substituents in optimizing biological activity.

Case Study: Synthesis Pathway Optimization

Research aimed at optimizing the synthesis pathway for producing this compound revealed multiple methods yielding varying purity and yield levels. The choice of reagents and reaction conditions was critical in achieving high-quality products suitable for further applications in medicinal chemistry.

作用机制

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation.

相似化合物的比较

Table 1: Comparison of Key Analogs

*The target compound’s ester (ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate) is documented under CAS 57992-89-9 .

Key Differences and Implications

Substituent Position and Electronic Effects

- This may affect binding affinity in receptor-ligand interactions or catalytic efficiency in synthetic pathways .

- Halogen Variations : Replacement of chlorine with fluorine (CAS 1018340-80-1) increases electronegativity and lipophilicity, which could enhance blood-brain barrier penetration in drug candidates but may also reduce metabolic stability .

Heterocyclic Modifications

- Thiophene vs. Benzene: The bromothienyl variant (CAS 874009-26-4) introduces a sulfur atom, creating a π-deficient aromatic system.

Ester Derivatives

- The methyl ester derivative (CAS 951889-62-6) demonstrates improved solubility in organic solvents compared to the carboxylic acid form, making it preferable for reactions requiring non-polar media .

生物活性

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H13ClO3

- Molecular Weight : 250.69 g/mol

The presence of the chloro and methyl groups on the phenyl ring contributes to its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antiparasitic Activity

The compound's structural similarities with known antiparasitic agents have prompted investigations into its efficacy against parasites. For instance, studies on related compounds have shown promising results against Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism appears to involve inhibition of specific enzyme pathways crucial for parasite survival .

Cytotoxicity and Safety Profile

Evaluating the cytotoxic effects of this compound is critical for assessing its therapeutic potential. Preliminary assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cell lines, they also show selectivity, sparing normal cells at certain concentrations. This selectivity is essential for minimizing adverse effects during treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the carboxylic acid group have been explored to enhance potency and reduce toxicity. For example, introducing additional hydrophobic groups has been correlated with increased activity against target pathogens .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of compounds structurally related to this compound for their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Case Study 2: Antiparasitic Screening

In another investigation, derivatives were tested against T. brucei in vitro, revealing that specific modifications led to enhanced antiparasitic activity. The most effective compounds were further evaluated in vivo, showing promising results in reducing parasitemia in infected models .

常见问题

What are the recommended synthetic routes for 5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid, and how can intermediates like 3-Chloro-4-methylphenyl isocyanate be utilized?

Level: Basic (Synthesis & Methodology)

Answer:

A plausible synthetic approach involves utilizing 3-Chloro-4-methylphenyl isocyanate (CAS 3428156) as a key intermediate, which can undergo nucleophilic addition or condensation reactions. For example, coupling with a β-keto ester followed by hydrolysis of the ester group could yield the target compound. This method aligns with strategies used for structurally similar ureas and oxazoles, where halogenated aryl isocyanates are employed to introduce aromatic substituents . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side reactions like premature hydrolysis.

How can the purity and structural integrity of this compound be validated, and what analytical techniques are most effective?

Level: Basic (Characterization)

Answer:

- HPLC with UV detection (≥90% purity threshold) is recommended for purity assessment, as demonstrated for analogous benzoic acid derivatives .

- High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]⁺), with reference to databases like those in , which list exact masses for chlorinated aromatic compounds .

- NMR spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly distinguishing the 3-chloro-4-methylphenyl group from regioisomers.

What are the common challenges in optimizing reaction yields for this compound, and how can they be addressed?

Level: Advanced (Experimental Design)

Answer:

Key challenges include:

- Steric hindrance from the 3-chloro-4-methylphenyl group, which may slow down coupling reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can improve reactivity .

- Acid sensitivity of the oxovaleric acid moiety: Controlled pH during hydrolysis steps (pH 6–7) prevents decarboxylation.

- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are effective for purification, as shown for structurally related thiazolo-pyrimidines .

How does the electronic nature of the 3-chloro-4-methylphenyl substituent influence the compound’s reactivity or biological activity?

Level: Advanced (Structure-Activity Relationship)

Answer:

The electron-withdrawing chloro group and electron-donating methyl group create a polarized aromatic system, enhancing electrophilic substitution at specific positions. This electronic profile is critical in interactions with biological targets, as seen in Chlorotoluron (a urea herbicide with the same aryl group), where the substituents dictate binding to photosystem II in plants . Computational studies (e.g., DFT calculations) can further elucidate charge distribution and reactivity .

What strategies are recommended for resolving contradictory data in metabolic pathway studies of this compound?

Level: Advanced (Data Analysis & Mechanistic Studies)

Answer:

- Isotope labeling : Use deuterated analogs to track metabolic transformations, as applied in studies on fluorinated benzoic acids .

- LC-MS/MS : Detects low-abundance metabolites and discriminates between oxidation, demethylation, or conjugation products.

- Enzyme inhibition assays : Identify specific cytochrome P450 isoforms involved, using inhibitors like ketoconazole (CYP3A4) or quinidine (CYP2D6) .

What are the implications of the compound’s stereochemistry on its pharmacological properties, and how can enantiomeric purity be ensured?

Level: Advanced (Stereochemical Analysis)

Answer:

If the compound has chiral centers (e.g., at the 3-methyl position), enantiomeric purity must be controlled via:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC), validated using racemic mixtures.

- Circular dichroism (CD) : Confirms absolute configuration, as used for oxazolidinone derivatives .

Pharmacologically, enantiomers may exhibit divergent binding affinities, as observed in statin derivatives (e.g., (3R,5R)-configured heptanoic acids) .

How can computational modeling aid in predicting the compound’s solubility and bioavailability?

Level: Advanced (Computational Chemistry)

Answer:

- Molecular dynamics simulations : Predict logP values and solubility in aqueous/organic solvents, leveraging software like Schrödinger’s QikProp.

- Docking studies : Identify potential binding pockets in target proteins (e.g., enzymes or receptors), using crystal structures from the PDB database.

- ADMET prediction tools (e.g., SwissADME): Estimate permeability (Caco-2 models) and metabolic stability, as demonstrated for fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。